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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanediol

Cat. No.: B7799549 Get Quote

An In-depth Analysis of Structure, Synthesis, and Application for Research and Development

Professionals

Executive Summary
(2R,3S)-rel-2,3-Dibromo-1,4-butanediol, systematically known as meso-2,3-dibromobutane-1,4-

diol, is a bifunctional organic compound of significant interest in advanced organic synthesis

and medicinal chemistry. Despite possessing two stereocenters, its inherent symmetry renders

it an achiral meso compound. This unique structural feature, combined with the reactivity of its

vicinal dibromides and primary hydroxyl groups, makes it a versatile and valuable building

block for constructing complex molecular architectures. This guide provides a detailed

exploration of its stereochemical structure, discusses the mechanistic basis for its

stereoselective synthesis, outlines a robust laboratory-scale protocol, and examines its

applications as a precursor to chiral epoxides and other heterocyclic systems pivotal in drug

discovery.

Introduction: The Strategic Value of a Symmetrical
Synthon
In the landscape of drug development and complex molecule synthesis, the precise control of

stereochemistry is paramount. Chiral synthons, or building blocks, are the foundational

elements that enable the construction of enantiomerically pure targets. (2R,3S)-rel-2,3-

Dibromo-1,4-butanediol presents a fascinating case; it is a product of stereocontrolled
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synthesis and serves as a precursor to valuable chiral molecules, yet it is achiral itself.[1] Its

utility stems from its predictable reactivity and the strategic placement of its functional groups:

two primary alcohols available for oxidation or derivatization, and two secondary bromides that

act as effective leaving groups in nucleophilic substitution reactions.[1] Understanding the

nuances of its structure is the first step toward leveraging its synthetic potential.

Elucidation of Molecular Structure
A thorough grasp of the molecule's identity and three-dimensional arrangement is critical for

predicting its reactivity and behavior in chemical systems.

Chemical Identity
The compound is unambiguously identified by the following descriptors:

Property Identifier Source

IUPAC Name
(2S,3R)-2,3-dibromobutane-

1,4-diol
PubChem[2]

Common Name
meso-2,3-Dibromo-1,4-

butanediol

Synonym
(2R,3S)-rel-2,3-Dibromo-1,4-

butanediol
Benchchem[1]

CAS Number 76818-94-5 Benchchem, PubChem[1][2]

Molecular Formula C₄H₈Br₂O₂ PubChem[2][3]

Molecular Weight 247.91 g/mol PubChem[2]

InChIKey
OXYNQEOLHRWEPE-

ZXZARUISSA-N
PubChem[2]

Stereochemistry Explained: The meso Configuration
The core structural feature of this molecule is its stereochemistry. The butane backbone

contains two stereocenters at positions C2 and C3.
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Stereocenters: C2 is bonded to H, Br, CH₂OH, and the C3-carbon group. C3 is similarly

bonded to H, Br, CH₂OH, and the C2-carbon group.

Configuration: The designation (2R,3S) or its equivalent enantiomeric description (2S,3R)

indicates that the two stereocenters have opposite configurations.

Symmetry: Due to the symmetrical substitution at C1 and C4 (both are -CH₂OH groups), a

plane of symmetry exists that bisects the C2-C3 bond. This internal symmetry means the

molecule is superimposable on its mirror image, and it is therefore achiral.

Meso Compound: An achiral compound that has stereocenters is defined as a meso

compound. This distinguishes it from the chiral diastereomers, (2R,3R)- and (2S,3S)-2,3-

dibromo-1,4-butanediol, which form a pair of enantiomers.[1] The rel (relative) notation in the

synonym (2R,3S)-rel- indicates the relative orientation of the substituents on the two

stereocenters.

Structural Visualization
The following diagram illustrates the meso structure, highlighting the internal plane of symmetry

that renders the molecule achiral.

Caption: Molecular structure of meso-2,3-dibromo-1,4-butanediol.

Synthesis and Mechanistic Insights
The synthesis of meso-2,3-dibromo-1,4-butanediol is a classic example of stereoselective

addition to an alkene. The stereochemistry of the final product is directly controlled by the

geometry of the starting material and the reaction mechanism.

Primary Synthetic Route: Stereoselective Bromination of
(Z)-2-Butene-1,4-diol
The most common and efficient laboratory preparation involves the electrophilic addition of

bromine (Br₂) to (Z)-2-butene-1,4-diol (also known as cis-2-butene-1,4-diol).[1]

Causality of Substrate Choice: The selection of the (Z)-alkene is crucial. The reaction proceeds

via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the
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double bond. Starting with the (Z)-isomer and performing an anti-addition exclusively yields the

meso diastereomer. Conversely, using the (E)- or trans-isomer would result in the racemic

mixture of the (2R,3R) and (2S,3S) enantiomers.

Mechanism: The Bromonium Ion Intermediate The reaction is initiated by the attack of the

electron-rich π-bond of the alkene on a bromine molecule. This does not proceed through a

simple carbocation, which would allow for bond rotation and loss of stereochemical information.

Instead, it forms a cyclic bromonium ion intermediate.[1]

Formation of Bromonium Ion: The alkene double bond attacks Br₂, displacing a bromide ion

(Br⁻) and forming a three-membered ring containing a positively charged bromine atom. This

shields one face of the original double bond.

Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking

one of the two carbons of the cyclic intermediate. This attack must occur from the opposite

face of the bromonium ion ring (a backside attack), forcing the ring to open.

This two-step sequence ensures that the two bromine atoms are added to opposite sides of the

carbon-carbon bond, defining the reaction as an anti-addition and leading to the observed

(2R,3S) relative stereochemistry.

Detailed Experimental Protocol: Laboratory Scale
Synthesis
This protocol is a self-validating system for the synthesis of meso-2,3-dibromo-1,4-butanediol.

Materials:

(Z)-2-Butene-1,4-diol

Bromine (Br₂)

Dichloromethane (DCM) or another suitable inert solvent

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)

Separatory funnel, round-bottom flask, magnetic stirrer, ice bath

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition

funnel, dissolve (Z)-2-butene-1,4-diol (1.0 eq) in dichloromethane. Cool the flask in an ice

bath to 0 °C.

Bromine Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane and place it in

the addition funnel. Add the bromine solution dropwise to the stirring diol solution over 30-60

minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine

should disappear as it reacts. The addition is complete when a faint orange color persists.

Quenching: Once the addition is complete, allow the reaction to stir for an additional 30

minutes at 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate

until the solution becomes colorless, indicating that all excess bromine has been consumed.

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with saturated aqueous sodium bicarbonate and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is typically a solid. It can be purified by recrystallization from

a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure meso-2,3-dibromo-

1,4-butanediol as a crystalline solid.

Workflow Visualization
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Caption: Stereoselective synthesis of the target meso-diol.

Applications in Drug Development & Organic
Synthesis
The synthetic utility of meso-2,3-dibromo-1,4-butanediol lies in its bifunctional nature, providing

multiple avenues for molecular elaboration.

Precursor to Chiral Epoxides: Treatment of the diol with a base can induce an intramolecular

Williamson ether synthesis. Because the hydroxyl groups and bromine atoms are in an anti

configuration, this cyclization proceeds readily. Deprotonation of one hydroxyl group allows it

to perform an intramolecular SN2 attack on the adjacent carbon, displacing the bromide and

forming an epoxide. The resulting 2,3-epoxy-1,4-butanediol is a valuable chiral intermediate.

Nucleophilic Substitution Reactions: The secondary bromine atoms are excellent leaving

groups for SN2 reactions.[1] This allows for the introduction of a wide variety of nucleophiles

(e.g., azides, cyanides, thiols, amines) with inversion of stereochemistry. Performing this

sequentially can lead to highly functionalized and stereochemically complex acyclic

molecules.

Formation of Heterocycles: The 1,4-diol and 2,3-dibromo functionalities make this compound

an ideal starting material for the synthesis of various five- and six-membered heterocyclic

systems, which are common scaffolds in pharmaceutical compounds.
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Safety and Handling
As with all halogenated organic compounds, appropriate safety precautions must be observed.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[3]

Precautionary Measures: Work should be conducted in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-

resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion
(2R,3S)-rel-2,3-Dibromo-1,4-butanediol is more than a simple di-halogenated diol; it is a

product of precise stereocontrol and a tool for creating further stereochemical complexity. Its

meso nature, arising from the combination of two opposing stereocenters and molecular

symmetry, is a key structural feature. A deep understanding of the anti-addition mechanism

used in its synthesis from (Z)-2-butene-1,4-diol is essential for any scientist aiming to produce it

efficiently. For drug development professionals and synthetic chemists, this compound remains

a versatile and powerful building block for accessing chiral epoxides, functionalized diols, and

complex heterocyclic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to meso-2,3-
Dibromo-1,4-butanediol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7799549#2r-3s-rel-2-3-dibromo-1-4-butanediol-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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